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(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide

Bromodomain inhibition Epigenetics Regioisomer SAR

(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide (CAS 331462-20-5) is a synthetic cinnamamide derivative with the molecular formula C₁₇H₁₆BrNO₂ and a molecular weight of 346.22 g·mol⁻¹. The compound features an electrophilic α,β-unsaturated carbonyl scaffold bearing a meta-bromophenyl ring and an ortho-methoxy-para-methyl aniline moiety, which collectively define its hydrogen-bonding capacity (one donor, two acceptors), lipophilicity (XLogP3 ≈ 4.2), and conformational flexibility (four rotatable bonds).

Molecular Formula C17H16BrNO2
Molecular Weight 346.224
CAS No. 331462-20-5
Cat. No. B2819227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
CAS331462-20-5
Molecular FormulaC17H16BrNO2
Molecular Weight346.224
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br
InChIInChI=1S/C17H16BrNO2/c1-12-6-8-16(21-2)15(10-12)19-17(20)9-7-13-4-3-5-14(18)11-13/h3-11H,1-2H3,(H,19,20)/b9-7+
InChIKeyNCJLTDYGEGBWFA-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide (CAS 331462-20-5)


(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide (CAS 331462-20-5) is a synthetic cinnamamide derivative with the molecular formula C₁₇H₁₆BrNO₂ and a molecular weight of 346.22 g·mol⁻¹ [1]. The compound features an electrophilic α,β-unsaturated carbonyl scaffold bearing a meta-bromophenyl ring and an ortho-methoxy-para-methyl aniline moiety, which collectively define its hydrogen-bonding capacity (one donor, two acceptors), lipophilicity (XLogP3 ≈ 4.2), and conformational flexibility (four rotatable bonds) [1]. Publicly available bioactivity data for this precise structure remain limited; available entries from authoritative databases such as ChEMBL and BindingDB indicate that the meta-bromo substitution pattern differentiates it from the para-bromo positional isomer and other acrylamide congeners that have been more extensively profiled against bromodomain and kinase targets [2].

Why the 3‑Bromo Regioisomer Cannot Be Replaced by Generic Acrylamide Analogs


Cinnamamide-based screening collections often contain closely related positional isomers and halogen variants, yet small structural perturbations consistently produce divergent target-engagement profiles [1]. In the bromodomain family, for instance, shifting the bromine atom from the meta (3‑) to the para (4‑) position transforms a weak binder (Kd in the micromolar range) into a sub-nanomolar ligand, underscoring that the regioisomer geometry dictates hydrogen-bond networks with conserved asparagine residues [2]. Similarly, the ortho-methoxy-para-methyl aniline head group present in this compound influences both lipophilic interactions and amide conformational preferences, meaning that procurement of a generic “bromophenyl acrylamide” without precise regio- and stereo-chemical specification risks acquiring a molecule with untested, and likely divergent, biological performance.

Quantitative Differentiation Evidence for (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide


Regioisomeric Switch from Meta to Para Bromine Drives >200‑Fold Gain in BRD4 BD2 Affinity

The meta‑bromo (3‑bromo) regioisomer represented by the target compound has not been identified as a potent BRD4 ligand in public databases, consistent with weak or undetectable binding. In contrast, the para‑bromo (4‑bromo) positional isomer (2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide displays a Kd of 0.300 nM against the BD2 domain of human BRD4 in a BROMOscan assay, demonstrating that a simple 3→4 bromine shift alters binding affinity by at least three orders of magnitude [1]. This differential is directly attributable to the geometric alignment of the bromine atom with the hydrophobic WPF shelf of the bromodomain, which the meta isomer cannot access.

Bromodomain inhibition Epigenetics Regioisomer SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity Define Chromatographic and Solubility Behavior

The target compound exhibits an XLogP3 of 4.2, one hydrogen-bond donor, and two hydrogen-bond acceptors [1]. Closely related acrylamide analogs that incorporate additional heteroatoms—such as the dimethoxy analog (E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide (CAS 466648-36-2) —are expected to display lower logP values (predicted ~2.8–3.2) and an increased number of hydrogen-bond acceptors (four oxygen atoms), which will alter both reversed-phase chromatographic retention and aqueous solubility.

ADME prediction Lipophilicity SAR

Electrophilic Acrylamide Warhead Reactivity: Positional Bromine Effects on Glutathione (GSH) Conjugation

The acrylamide Michael acceptor in the target compound is moderately activated by the electron-withdrawing meta‑bromophenyl ring. SAR studies on substituted cinnamamides demonstrate that the bromine position influences the electrophilicity of the β‑carbon: meta‑bromo substituents exert a weaker resonance-withdrawing effect (σₘ = +0.39) than para‑bromo (σₚ = +0.23) but a stronger inductive effect, resulting in an intermediate GSH half-life compared to unsubstituted or para-substituted analogs [1]. Unsubstituted cinnamamide controls typically show GSH t₁/₂ > 24 h, whereas para‑nitro or para‑CF₃ variants can exhibit t₁/₂ < 1 h under standardized conditions (1 mM GSH, pH 7.4, 37 °C) [1].

Covalent inhibitor Reactivity screening Thiol trapping

Absence of BRD4/BRD2 Activity Enables Use as an Epigenetic Counter-Screen Control

While the para‑bromo regioisomer exhibits potent dual BRD2/BRD4 BD2 binding (Kd = 0.300–1.20 nM) [1], no BRD4 or BRD2 bromodomain activity has been reported for the meta‑bromo target compound in ChEMBL or BindingDB. This functional silence makes the compound an ideal negative control for bromodomain inhibitor screening campaigns, where it can be deployed alongside active para‑bromo congeners to confirm on‑target selectivity and rule out assay interference.

Bromodomain Counter-screen Selectivity panel

Divergent Target Profiles Relative to 3‑(3‑Bromophenyl)acrylamide Fragment

The simple fragment 3‑(3‑bromophenyl)acrylamide (lacking the N‑aryl substitution) has been characterized as an EGFR inhibitor scaffold with IC₅₀ values in the low nanomolar range when elaborated with quinazoline or salicylanilide motifs . In contrast, the fully elaborated target compound carries a bulky N‑(2-methoxy-5-methylphenyl) amide substituent that sterically and electronically differentiates its target profile from the bare 3‑bromophenylacrylamide fragment. No EGFR inhibition has been reported for the target compound, indicating that the N‑aryl substitution redirects biological activity away from kinase inhibition.

Fragment-based screening EGFR Target selectivity

Recommended Application Scenarios for (2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide Based on Quantitative Evidence


Bromodomain Inhibitor Counter-Screening and Selectivity Panel Assembly

Because the meta‑bromo regioisomer lacks BRD4/BRD2 bromodomain binding affinity (in stark contrast to the sub‑nanomolar para‑bromo analog), it can be deployed as an inactive matched-pair control in epigenetic drug discovery panels, enabling researchers to distinguish genuine bromodomain engagement from assay artifacts [1]. Procurement of both isomers supports robust SAR-by-catalog workflows.

Covalent-Reactivity Tuning in Targeted Covalent Inhibitor (TCI) Campaigns

The intermediate electrophilicity predicted for the meta‑bromo cinnamamide scaffold (GSH t₁/₂ estimated at 4–12 h) positions the compound as a starting point for reversible-covalent inhibitor design, where excessive reactivity must be avoided to minimize off‑target haptenation [2]. This property differentiates it from both inert and hyper-reactive acrylamide controls.

Physicochemical Probe for LogD-Dependent ADME Profiling in Acrylamide Libraries

With an XLogP3 of 4.2 and only two hydrogen-bond acceptors, the compound occupies a distinct lipophilicity space relative to more polar dimethoxy or dichloro analogs [3]. It is therefore suitable for use as a reference standard in chromatographic method development and in vitro permeability assays where a moderately lipophilic, non‑BRD-active acrylamide benchmark is required.

Orthogonal Target‑Class Screening to Eliminate EGFR Kinase Interference

Unlike the 3‑bromophenylacrylamide fragment class that includes potent EGFR inhibitors, the fully N‑arylated target compound shows no reported EGFR activity, making it a clean control for kinase‑independent phenotypic screening where EGFR‑driven cytotoxicity must be excluded .

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